molecular formula C4H10ClNO B1600998 O-(1-Methyl-allyl)-hydroxylamine hydrochloride CAS No. 71350-16-8

O-(1-Methyl-allyl)-hydroxylamine hydrochloride

Cat. No. B1600998
CAS RN: 71350-16-8
M. Wt: 123.58 g/mol
InChI Key: XHWRUHZKMMUWFG-UHFFFAOYSA-N
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Description

O-(1-Methyl-allyl)-hydroxylamine hydrochloride, with the CAS number 71350-16-8, is a heterocyclic organic compound . It is primarily used for research and development .


Molecular Structure Analysis

The molecular formula of this compound is C4H10ClNO, and it has a molecular weight of 123.5813 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Chemical Synthesis and Catalysis

Hydroxylamines, including O-(1-Methyl-allyl)-hydroxylamine hydrochloride, serve as nucleophiles in transition-metal-catalyzed allylic substitutions. Miyabe et al. (2005) discovered that the oxygen atom of hydroxylamines acts as a reactive nucleophile when having an N-electron-withdrawing substituent, enabling the palladium-catalyzed O-allylic substitution and the selective formation of branched hydroxylamines in iridium-catalyzed reactions. This research highlights the potential of hydroxylamines in regio- and enantioselective allylic substitutions, a critical aspect of organic synthesis (Miyabe, Yoshida, Yamauchi, & Takemoto, 2005).

Environmental Chemistry

In the study of atmospheric environmental impacts, Alvarez et al. (2009) utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (a compound related to this compound) for the on-fibre derivatisation Solid Phase Microextraction (SPME) to quantify unsaturated 1,4-dicarbonyl products from the photo-oxidation of furans. This research illustrates the importance of hydroxylamine derivatives in understanding the formation and impact of air pollutants, providing insights into atmospheric chemistry and environmental monitoring (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).

Materials Science and Engineering

In materials science, Liu et al. (2014) demonstrated that surface modification by allylamine plasma polymerization, a process potentially utilizing this compound, promotes osteogenic differentiation of human adipose-derived stem cells. This finding is crucial for tissue engineering, where tuning material properties to control cellular behavior is vital. The study suggests that allylamine-based plasma-polymerized coatings can enhance cell attachment, proliferation, and osteogenic differentiation, offering new avenues for developing biomaterials for bone tissue engineering (Liu, Feng, Bachhuka, & Vasilev, 2014).

Safety and Hazards

When handling O-(1-Methyl-allyl)-hydroxylamine hydrochloride, it is advised to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

O-but-3-en-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-4(2)6-5;/h3-4H,1,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRUHZKMMUWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500476
Record name O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71350-16-8
Record name O-But-3-en-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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O-(1-Methyl-allyl)-hydroxylamine hydrochloride
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Reactant of Route 6
O-(1-Methyl-allyl)-hydroxylamine hydrochloride

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